molecular formula C25H22FN5O2 B2727369 6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097903-97-2

6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

货号: B2727369
CAS 编号: 2097903-97-2
分子量: 443.482
InChI 键: RGKUIWREKLLKLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C25H22FN5O2 and its molecular weight is 443.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and cytotoxic effects against various cancer cell lines.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20FN5O\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{5}\text{O}

This structure includes a fluorophenyl group and a quinoxaline moiety, which are significant in enhancing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include the formation of the quinoxaline core followed by the attachment of the piperidine and dihydropyridazine components. Characterization of the compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Anticancer Activity

Recent studies have reported the cytotoxic potential of this compound against various cancer cell lines, particularly leukemia cells. For instance, it has been tested against K562 (chronic myeloid leukemia), U937 (histiocytic lymphoma), and HL60 (promyelocytic leukemia) cell lines. The results indicated significant antiproliferative effects with IC50 values ranging from 8 to 31 µM , demonstrating its effectiveness compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference Compound
K56215A6730
U93710JG576
HL6012A6730

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that involve disruption of cellular signaling pathways and induction of oxidative stress.

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : It may interfere with DNA replication in rapidly dividing cancer cells.
  • Induction of Apoptosis : The compound appears to activate pro-apoptotic pathways while inhibiting anti-apoptotic signals.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G1 phase arrest in the cell cycle, preventing further proliferation.

Case Studies

  • Study on K562 Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • Comparative Analysis : When compared to existing treatments, this compound exhibited lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs), highlighting its potential for selective targeting of cancerous cells without harming healthy tissues.

属性

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2/c26-19-7-5-18(6-8-19)20-9-10-24(32)31(29-20)16-17-11-13-30(14-12-17)25(33)23-15-27-21-3-1-2-4-22(21)28-23/h1-10,15,17H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKUIWREKLLKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。